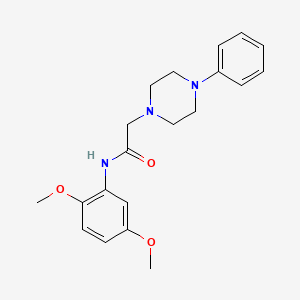
4-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide is a chemical compound with the molecular formula C11H12BrNO3S and a molecular weight of 318.19 . It is also known by the synonym Benzamide, 4-bromo-N-(tetrahydro-1,1-dioxido-3-thienyl)- .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide are not explicitly mentioned in the retrieved sources. The molecular formula is C11H12BrNO3S and the molecular weight is 318.19 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Metal Complexes
Researchers have synthesized and characterized Ni(II) and Cu(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives. These complexes were studied through elemental analyses, FT-IR, and 1H-NMR spectroscopy, as well as single crystal X-ray diffraction, revealing their molecular structures and the formation of neutral cis-[ML2] metal complexes. This research provides foundational knowledge for the development of novel materials with potential applications in catalysis, material science, and possibly in medical imaging techniques due to their unique structural properties (Binzet et al., 2009).
Antipathogenic Activity
Another study focused on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including acylthioureas and benzamides with various halogen substitutions. These compounds were evaluated for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. This research highlights the potential of these derivatives as novel anti-microbial agents with antibiofilm properties, which could lead to the development of new treatments for infections resistant to traditional antibiotics (Limban et al., 2011).
Antifungal and Antibacterial Activity
Further studies have been conducted on the antifungal and antibacterial activities of benzamide derivatives. These compounds have been synthesized and tested for their efficacy against various microbial strains, showing low to moderate antifungal activity. Such research contributes to the ongoing search for more effective and safer antifungal and antibacterial agents, which is crucial in the fight against drug-resistant pathogens (Saeed et al., 2008).
Zukünftige Richtungen
While specific future directions for 4-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide are not mentioned, the study of similar compounds suggests potential areas of interest. For instance, the compound (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide showed potential as an inhibitor of elastase enzyme . This suggests that similar compounds could be studied for their potential biological activities.
Eigenschaften
IUPAC Name |
4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S2/c13-9-3-1-8(2-4-9)11(16)15-12(19)14-10-5-6-20(17,18)7-10/h1-4,10H,5-7H2,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJTNORRXFPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2779792.png)
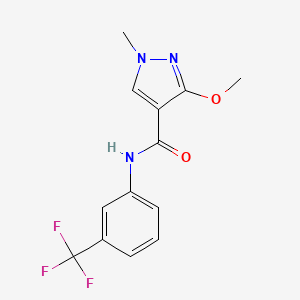
![3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2779796.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B2779799.png)
![2-(4-Bromophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2779800.png)
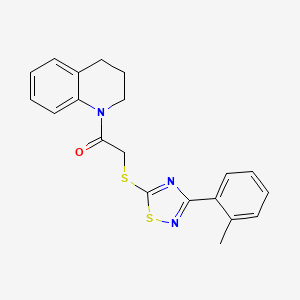
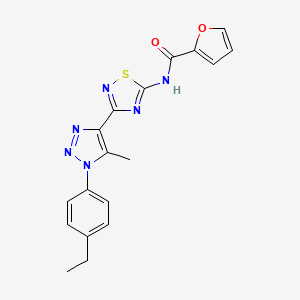
![Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2779803.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)
![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)
![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B2779807.png)
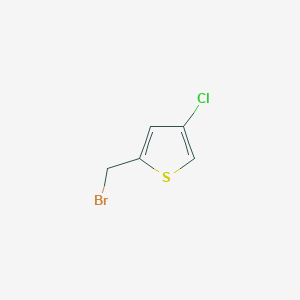
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea](/img/structure/B2779811.png)
